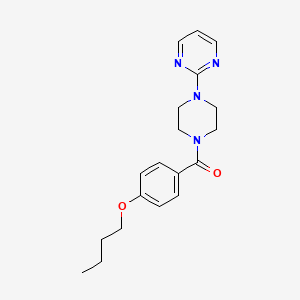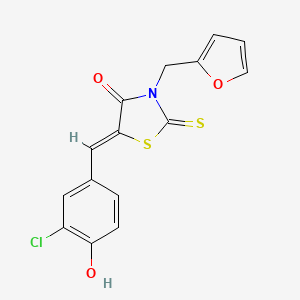
(4-Butoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Overview
Description
(4-Butoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone is a complex organic compound that features a butoxyphenyl group and a pyrimidinylpiperazinyl group linked by a methanone bridge
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
This inhibition could result in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
Inhibition of AChE would prevent the breakdown of acetylcholine, leading to an increase in its concentration and potentially enhancing cholinergic neurotransmission .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of similar compounds suggest that they may have good bioavailability and could potentially cross the blood-brain barrier, which is crucial for drugs targeting the central nervous system .
Result of Action
If it acts similarly to related compounds, it could potentially enhance cholinergic neurotransmission by increasing the concentration of acetylcholine in the synaptic cleft
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Butoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Butoxyphenyl Intermediate: This can be achieved by reacting 4-bromobutoxybenzene with a suitable base such as potassium carbonate in the presence of a palladium catalyst.
Formation of the Pyrimidinylpiperazinyl Intermediate: This involves the reaction of 4-chloropyrimidine with piperazine under reflux conditions.
Coupling Reaction: The final step involves coupling the butoxyphenyl intermediate with the pyrimidinylpiperazinyl intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the methanone bridge, potentially converting it to a methylene group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methylenated derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(4-Butoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
- (4-Methoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- (4-Ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- (4-Propoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Comparison:
- Uniqueness: The butoxy group in (4-Butoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone provides distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. This can influence the compound’s reactivity and interaction with molecular targets.
- Applications: While similar compounds may share some applications, the specific properties of the butoxy derivative can make it more suitable for certain applications, such as in the development of materials with unique electronic properties.
Properties
IUPAC Name |
(4-butoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-3-15-25-17-7-5-16(6-8-17)18(24)22-11-13-23(14-12-22)19-20-9-4-10-21-19/h4-10H,2-3,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIQKWDYUQXONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328482 | |
| Record name | (4-butoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
634177-46-1 | |
| Record name | (4-butoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4635280.png)
![2-{[(4-chlorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4635288.png)
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4635295.png)

![4-{[2-(1,3-benzothiazol-2-yl)-4-chlorophenoxy]methyl}benzonitrile](/img/structure/B4635309.png)
![N-methyl-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B4635321.png)
![N-(2-butyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)propanamide](/img/structure/B4635327.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-2-nitrophenoxy)propyl]-](/img/structure/B4635330.png)

![N-isobutyl-4-methoxy-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4635350.png)
![methyl 4-{[N-methyl-N-(2-naphthylsulfonyl)glycyl]amino}benzoate](/img/structure/B4635351.png)
![2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B4635356.png)
![2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4635371.png)

